2-Bromo-5,6-dichloro-1H-indole
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Overview
Description
Indole derivatives are a prominent class of compounds in organic chemistry due to their widespread occurrence in natural products and their utility in pharmaceuticals. "2-Bromo-5,6-dichloro-1H-indole" is an example of such a compound, which is of interest for its potential in synthetic and medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives can involve palladium-catalyzed indolization processes, offering high regioselectivity. For instance, a practical and economical process for the synthesis of 2,3-disubstituted indole compounds demonstrates high regioselectivity through palladium-catalyzed indolization of 2-bromo- or chloroanilines with internal alkynes (Shen et al., 2004).
Molecular Structure Analysis
Hirshfeld surface analysis and X-ray crystallography are powerful tools for analyzing the molecular structures of indole derivatives. These methods help identify intermolecular interactions and confirm molecular geometries. For example, a study on the structure of a bromo-indole compound utilized X-ray diffraction and Hirshfeld surface analysis to reveal short intermolecular connections (Barakat et al., 2017).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, highlighting their versatility. For example, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides showcases the complex reactions these compounds can participate in (Liu et al., 2012).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and stability, can be influenced by substituents on the indole ring. For instance, the thermal stability of specific bromo-indole compounds has been assessed, demonstrating good stability up to certain temperatures (Barakat et al., 2017).
properties
IUPAC Name |
2-bromo-5,6-dichloro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2N/c9-8-2-4-1-5(10)6(11)3-7(4)12-8/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIELJODCLNAFKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333213 |
Source
|
Record name | 2-Bromo-5,6-dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dichloro-1H-indole | |
CAS RN |
286949-66-4 |
Source
|
Record name | 2-Bromo-5,6-dichloro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286949-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5,6-dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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